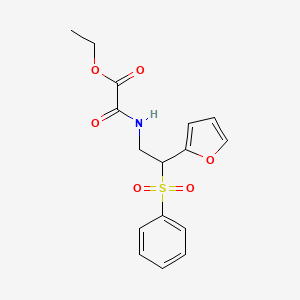

Ethyl 2-((2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)amino)-2-oxoacetate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-((2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)amino)-2-oxoacetate is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. The compound belongs to the class of sulfonamide-based compounds and has shown promising results in various studies.

Aplicaciones Científicas De Investigación

Diels-Alder Cycloaddition Reactions

The Diels-Alder cycloaddition reaction, a cornerstone in organic synthesis, involving substituted furans and E-1,2-bis(phenylsulfonyl)ethylene, highlights the utility of furan derivatives in constructing complex molecular architectures. The reaction showcases high yields and stereoselectivity, especially with 2-substituted furans, providing a pathway to diverse molecular structures crucial in materials science and pharmaceuticals (Arjona et al., 1998).

Bioconversion and Metabolite Synthesis

The application of microbial-based surrogate biocatalytic systems for the production of mammalian metabolites of biaryl-bis-sulfonamide compounds, such as AMPA receptor potentiators, illustrates the relevance of furan derivatives in drug metabolism studies. This approach enables the generation of metabolites in sufficient quantities for structural characterization, aiding in the development of drugs with improved efficacy and safety profiles (Zmijewski et al., 2006).

Synthesis of Quaternary Carbon Centered Chromans

The cyclization reactions of ethyl 2-(2-hydroxyaryl)-2-oxoacetates with allenic ester or allenic sulfone catalyzed by tertiary phosphine and SPTS, yielding quaternary carbon-centered chromans, demonstrate the potential of furan derivatives in synthesizing biologically active molecules. This provides an efficient approach for the synthesis of chroman products, which are significant in medicinal chemistry for their therapeutic properties (Hu et al., 2012).

Enzymatic Synthesis of Biobased Polyesters

The enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters showcases the use of furan derivatives in the development of biobased materials. This method produces novel furan polyesters with applications in sustainable materials science, highlighting the versatility of furan derivatives beyond pharmaceutical applications (Jiang et al., 2014).

Synthesis and Characterization of Novel Compounds

The synthesis of novel naphtho(2,1-b)furo-5H-(3,2-d)(1,3,4)thiadiazolo(3,2-a)pyrimidin-5-ones from ethyl 3-aminonaphtho(2,1-b)furan-2-carboxylate demonstrates the exploration of furan derivatives for developing new compounds with potential antimicrobial activities. This research contributes to the discovery of new therapeutic agents and underscores the importance of furan derivatives in synthetic organic chemistry (Ravindra et al., 2008).

Propiedades

IUPAC Name |

ethyl 2-[[2-(benzenesulfonyl)-2-(furan-2-yl)ethyl]amino]-2-oxoacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO6S/c1-2-22-16(19)15(18)17-11-14(13-9-6-10-23-13)24(20,21)12-7-4-3-5-8-12/h3-10,14H,2,11H2,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQFRCPFVWXDFIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)NCC(C1=CC=CO1)S(=O)(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO6S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-((2-(furan-2-yl)-2-(phenylsulfonyl)ethyl)amino)-2-oxoacetate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2683956.png)

![3-[2-(ethylsulfanyl)-1-methyl-1H-imidazol-5-yl]-2-(methylsulfonyl)acrylonitrile](/img/structure/B2683957.png)

![(7S,8aR)-octahydropyrrolo[1,2-a]piperazin-7-ol dihydrochloride](/img/structure/B2683959.png)

![N-(2-chlorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2683960.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[(3-morpholin-4-ylpyrazin-2-yl)oxy]benzamide](/img/structure/B2683964.png)

![2-methoxy-N-{1-[2-methyl-6-(trifluoromethyl)-4-pyrimidinyl]-4-piperidyl}benzamide](/img/structure/B2683966.png)